4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Lipophilicity RP-TLC Drug Likeness

Generic triazole-aniline building blocks introduce regioisomeric uncertainty and variable lipophilicity that undermine SAR consistency in hit-to-lead programs. 4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864487-90-0) eliminates these risks via CuAAC-guaranteed exclusive 1,4-disubstitution and N1-methylation that prevents tautomeric side reactions. • Single 1,4-regioisomer confirmed by CuAAC synthesis - no 1,5-regioisomer separation required. • Class-level logP ≤2.26 maintains ADME-compliant chemical space during iterative derivatization. • Para-substituted aniline ensures consistent amine reactivity for amide coupling and parallel library synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13633953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
InChIKeyRICPPRFNLMRYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Chemical Identity & Class Profile


4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864487-90-0, molecular formula C₉H₁₀N₄, MW 174.20 g/mol) is a para-substituted aniline derivative bearing a 1-methyl-1,2,3-triazole ring at the 4-position of the benzene core . The compound belongs to the class of 1,4-disubstituted 1,2,3-triazole aniline hybrids, a structural motif recognized for combining the hydrogen-bonding and π-stacking capabilities of the triazole with the nucleophilic reactivity of the primary aromatic amine [1]. It is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures exclusive 1,4-regiochemistry [1].

Synthesis compatibility

CuAAC click chemistry delivers exclusive 1,4-regiochemistry

Scaffold definition

Para-substituted aniline with N1-methyl-1,2,3-triazole

Chemical uniformity

N1-methylation locks a single tautomeric species

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Isomer & Analog Differentiation


The specific combination of (i) para-substitution on the aniline ring, (ii) N1-methylation of the triazole, and (iii) 1,4-disubstitution regiochemistry of the 1,2,3-triazole produces a unique profile of lipophilicity, chemical stability, and synthetic utility that cannot be replicated by simply purchasing any in-class triazole-aniline building block. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline regioisomer (CAS 1267186-00-4), the meta-substituted isomer 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864363-69-8), and the N-unsubstituted analog 4-(1H-1,2,3-triazol-4-yl)aniline (CAS 89221-20-5) each differ materially in physicochemical properties and reactivity, leading to divergent pharmacokinetic behavior, coupling efficiency, and downstream product profiles [1]. Generic substitution without experimental verification introduces risks of altered logP, compromised synthetic yields, and undesired biological activity.

meta isomer (CAS 1864363-69-8)

Positional isomer may shift lipophilicity, reactivity, and predicted ADME profiles relative to the para scaffold.

N-unsubstituted analog (CAS 89221-20-5)

Tautomeric mixture (1H/2H) can cause inconsistent coupling efficiency and characterization ambiguity.

1,5-regioisomer (CAS 1267186-00-4)

Different triazole connectivity requires alternative synthesis; bioactivity profiles are not directly interchangeable.

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Scientific Selection Evidence


Reduced Lipophilicity from Para Substitution

In a systematic study of fifteen 1-substituted 1,2,3-triazole aniline derivatives, experimentally determined logPTLC values for para-substituted compounds (2c–6c) ranged from 1.15 to 2.26, while meta-substituted analogs (2b–6b) ranged from 1.35 to 3.28 and ortho-substituted analogs (2a–6a) ranged from 1.24 to 3.23 [1]. The para-substituted series consistently exhibited the lowest lipophilicity within each substituent group. For example, the para-allyl derivative 2c showed logPTLC = 1.15 versus its meta counterpart 2b (logPTLC = 1.35) and ortho counterpart 2a (logPTLC = 1.24) [1]. Although the target compound was not directly measured in this study, the class-level trend is robust across five structurally diverse triazole substituents (allyl, benzyl, nitro-benzyl, phenyl-thio-methyl, chlorophenyl) [1]. The lower lipophilicity of para-substituted compounds is associated with improved alignment with Lipinski's Rule of Five (optimal logP ≤ 5) and favorable predicted absorption parameters [1].

Para Lipophilicity Reduction
Class-level inference
Para logPTLC 1.15–2.26 vs Meta 1.35–3.28

Supports lower logP scaffold selection

Data from five diverse para analogs (2c–6c); class trend robust

Lipophilicity RP-TLC Drug Likeness

In Silico Lipophilicity Difference: Para vs. Meta

Computational prediction of lipophilicity using XLogP3-AA (PubChem 2025.09.15 release) yields XLogP3 = 0.9 for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline and XLogP3 = 0.7 for its meta isomer 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline [1]. The 0.2-unit difference, while small, is directionally consistent with the experimental class-level trend that para-substitution reduces lipophilicity relative to meta-substitution [2]. Both values fall within the optimal range for oral bioavailability (logP 0–3), satisfying Lipinski's rule [2]. Notably, the experimental RP-TLC study demonstrated that most computational algorithms, including XLogP3 variants, show reduced sensitivity to substitution position effects on the aniline ring [2], underscoring the importance of experimental validation alongside in silico predictions.

In Silico logP Difference
Supporting evidence
Para XLogP3 0.9 vs Meta 0.7 (Δ0.2)

Positional isomerism alters predicted lipophilicity

XLogP3-AA, PubChem 2025.09.15; experimental validation recommended

Computed Lipophilicity XLogP3 in Silico ADME

N1-Methylation Eliminates Tautomeric Heterogeneity

The N-unsubstituted analog 4-(1H-1,2,3-triazol-4-yl)aniline (CAS 89221-20-5) exists as a mixture of 1H- and 2H-tautomers due to prototropic equilibration at the triazole N1/N2 positions . This tautomerism introduces ambiguity in spectroscopic characterization (NMR peak doubling, variable UV-Vis absorption) and can lead to divergent reactivity in N-alkylation or N-arylation reactions . In contrast, 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is locked in a single tautomeric form by the N1-methyl group, ensuring a uniform chemical species with predictable reactivity [1]. The N-unsubstituted analog is also susceptible to deprotonation under mildly basic conditions (estimated pKa of triazole N–H ~9.3), potentially leading to undesired side reactions during amide coupling or Buchwald-Hartwig amination, whereas the methylated triazole is inert to such deprotonation [1].

Tautomeric Purity
Supporting evidence
Single species; no prototropic equilibrium

Ensures consistent reactivity and batch homogeneity

N-unsubstituted analog exists as 1H-/2H-tautomer mixture

Chemical Stability Tautomerism Synthetic Reproducibility

CuAAC-Ensured 1,4-Regioisomeric Purity

The target compound is accessed exclusively via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which inherently delivers the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. The regioisomeric 1,5-disubstituted triazole 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline (CAS 1267186-00-4) requires fundamentally different synthetic methodology (e.g., ruthenium-catalyzed azide-alkyne cycloaddition, RuAAC) and is not formed as a by-product in CuAAC reactions . This synthetic orthogonality ensures that the 1,4-regioisomer can be procured with high regioisomeric purity, whereas the 1,5-regioisomer from alternative routes may require rigorous purification to meet comparable specifications. In a continuous flow synthesis of aryl 1,2,3-triazoles from anilines, the CuAAC approach delivered good to excellent yields across diverse substrates without isolation of potentially hazardous aryl azide intermediates [2], supporting scalable and safe production of the 1,4-disubstituted target compound.

Regioisomeric Control
Supporting evidence
CuAAC delivers exclusive 1,4-disubstitution

Avoids 1,5-regioisomer contamination

1,5-isomer requires RuAAC; orthogonal synthetic routes

Click Chemistry Regioselectivity Synthetic Reliability

Drug-Likeness Compliance of Para-Substituted Triazole-Anilines

In silico ADME profiling of fifteen aniline derivatives containing a 1-substituted 1,2,3-triazole system confirmed that all tested para-substituted compounds (2c–6c) satisfy Lipinski's Rule of Five, Ghose's rule, and Veber's rule simultaneously [1]. Predicted logP values (MlogP) for the para series ranged from 1.15 to 2.26, well within the optimal 0–3 range for oral bioavailability [1]. Furthermore, all derivatives in the study demonstrated favorable predicted absorption parameters, with no violations of blood-brain barrier permeability or human intestinal absorption alerts within the para series [1]. In contrast, individual meta- and ortho-substituted compounds exhibited logP values exceeding 3.0 (e.g., meta-chlorophenyl derivative 6b: logPTLC = 3.28), approaching the upper limit of drug-like lipophilicity [1]. This class-level evidence supports the selection of para-substituted triazole-aniline building blocks, including the target compound, for drug discovery libraries where balanced ADME properties are a design priority.

Drug-Likeness Compliance
Class-level inference
0 Lipinski / Ghose / Veber violations (para class)

Supports ADME-compliant library design

Para class logP ≤ 2.26 across five derivatives

ADME Prediction Drug-Likeness Bioavailability

pH-Sensitive Hydrolysis of Triazolyl-Aniline Linkers

Triazolyl derivatives of anilines have been demonstrated to function as pH-sensitive releasing systems: two representative triazolyl-aniline derivatives exhibited stability at physiological pH 7.3 and underwent rapid hydrolysis at mildly acidic pH values below 5 [1]. A generalized mechanism for this pH-triggered release, supported by theoretical investigations, was established [1]. While 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline itself was not the specific compound evaluated in this study, the structural class—aryl amine connected to a 1,2,3-triazole via a C–C bond at the 4-position—is directly represented by the tested derivatives, establishing the scaffold's suitability for applications requiring acid-labile release profiles such as tumor microenvironment-responsive prodrugs or endosomal escape vectors [1].

pH-Sensitive Release
Class-level inference
Stable at pH 7.3; rapid hydrolysis below pH 5

May support acid-labile linker research

Class-level property; verify for the specific batch

Controlled Release pH-Responsive Linkers Prodrug Design

4-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline: Optimal Application Scenarios


Drug Discovery Library Synthesis with Balanced Lipophilicity

Based on class-level evidence that para-substituted triazole-anilines exhibit logPTLC values of 1.15–2.26 and satisfy all three major drug-likeness rules (Lipinski, Ghose, Veber) [1], 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is the preferred primary amine building block for parallel library synthesis in hit-to-lead programs. Its lower and tightly bounded lipophilicity, compared to meta-isomeric analogs that can exceed logP 3.0 [1], provides a more favorable starting point for maintaining ADME-compliant chemical space during iterative derivatization.

pH-Responsive Prodrug Linker Development

The triazolyl-aniline scaffold's demonstrated pH sensitivity—stable at physiological pH 7.3 with rapid hydrolysis below pH 5 [2]—positions 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline as a candidate intermediate for constructing acid-labile linkers in tumor microenvironment-responsive prodrugs. The N1-methylation ensures a single chemical species during linker conjugation chemistry, avoiding tautomeric side reactions that could compromise linker homogeneity [3].

Regioisomerically Pure Triazole Building Blocks

The exclusive 1,4-disubstitution achieved via CuAAC synthesis [4] guarantees that 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is free from contamination by the 1,5-regioisomer (CAS 1267186-00-4) . This regioisomeric certainty is critical for programs where the 1,4- vs. 1,5-triazole connectivity dictates biological target engagement, such as in triazole-based kinase inhibitors or integrin antagonists, eliminating the need for costly regioisomer separation.

Oral Bioavailability Optimization Campaigns

The combination of experimentally validated low lipophilicity (class-level logPTLC ≤ 2.26) [1], favorable in silico absorption predictions [1], and the absence of tautomeric ambiguity [3] makes 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline a strategically sound choice for early-stage medicinal chemistry programs where oral bioavailability is a primary design goal. Its predicted properties reduce the likelihood of encountering solubility-limited absorption or excessive first-pass metabolism that can derail otherwise potent chemical series.

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Lower and bounded lipophilicity (para class logP ≤ 2.26)
Confirm batch logP and rule compliance
Acid-labile linker research
pH-dependent triazole-aniline hydrolysis
Verify pH-stability profile of the specific batch
Regioisomer-sensitive target engagement studies
Exclusive 1,4-regiochemistry via CuAAC
Confirm absence of 1,5-isomer by HPLC
Oral bioavailability-focused lead optimization
Favorable predicted ADME and tautomer-free scaffold
Assess solubility and metabolic stability in model
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